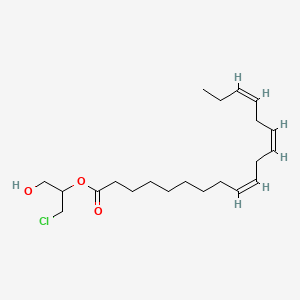![molecular formula C13H13ClF3NO2 B13437511 5-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride CAS No. 1427501-78-7](/img/structure/B13437511.png)
5-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride is a chemical compound that features a trifluoromethyl group, a spiro structure, and a piperidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride typically involves multiple steps, including the formation of the spiro structure and the introduction of the trifluoromethyl group. One common method involves the reaction of a suitable isobenzofuran derivative with a piperidinone precursor under specific conditions that promote the formation of the spiro linkage. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyltrimethylsilane in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize reaction conditions and improve efficiency. Additionally, purification methods such as recrystallization and chromatography are used to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or other reactive sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
5-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The spiro structure may also contribute to its binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylated Compounds: Compounds such as trifluoromethylbenzene and trifluoromethylpyridine share the trifluoromethyl group but differ in their overall structure.
Spiro Compounds: Spiroindole and spirooxindole derivatives have similar spiro structures but different functional groups and applications.
Uniqueness
5-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride is unique due to its combination of a trifluoromethyl group, spiro structure, and piperidinone moiety. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
1427501-78-7 |
|---|---|
Molecular Formula |
C13H13ClF3NO2 |
Molecular Weight |
307.69 g/mol |
IUPAC Name |
6-(trifluoromethyl)spiro[2-benzofuran-3,4'-piperidine]-1-one;hydrochloride |
InChI |
InChI=1S/C13H12F3NO2.ClH/c14-13(15,16)8-1-2-10-9(7-8)11(18)19-12(10)3-5-17-6-4-12;/h1-2,7,17H,3-6H2;1H |
InChI Key |
SJTIGBIUUXEPMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12C3=C(C=C(C=C3)C(F)(F)F)C(=O)O2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



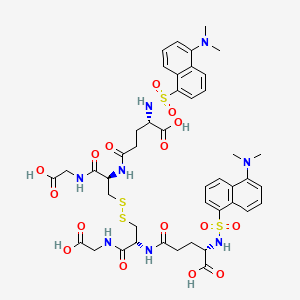
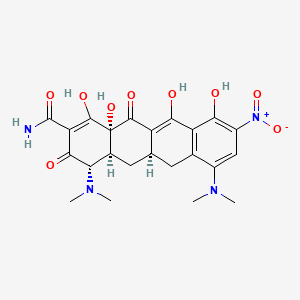
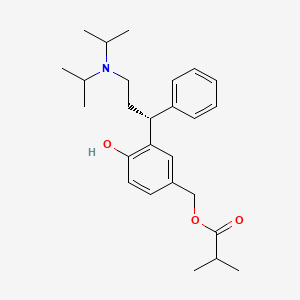
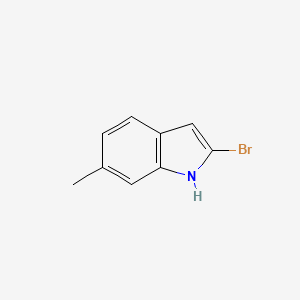
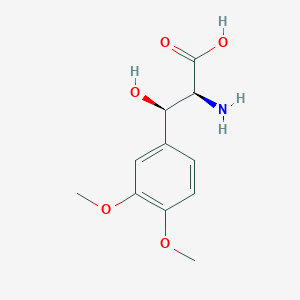
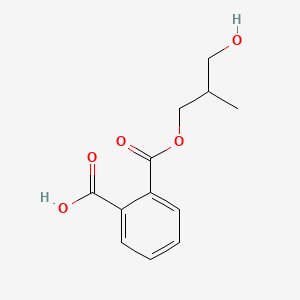
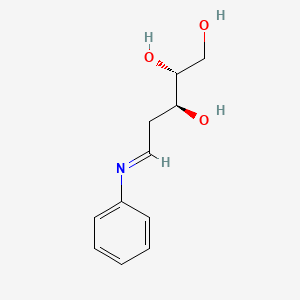
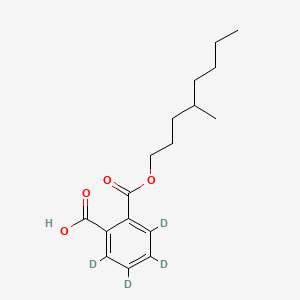
![Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate](/img/structure/B13437481.png)
![(R)-1-Methyl-2-[(alpha-naphthylamino)methyl]pyrrolidine](/img/structure/B13437483.png)
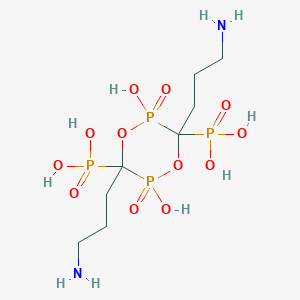
![2,2'-(Thiobis(2-hydroxy-5,1-phenylene))bis(4H-benzo[e][1,3]oxazin-4-one)](/img/structure/B13437503.png)
